molecular formula C15H13N3O B5125122 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5125122
M. Wt: 251.28 g/mol
InChI Key: AEBFHROMKPKZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as PAMI, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and research is ongoing to determine its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and survival. This compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and may inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is that it has shown promising results in preclinical studies as a potential cancer treatment. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of focus is determining the exact mechanism of action of this compound and how it interacts with other cancer treatments. Another area of focus is determining the potential use of this compound in other types of cancer, such as lung cancer and ovarian cancer. Additionally, researchers may explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, a common method involves the condensation of 2-pyridinemethanamine with isatin in the presence of a catalyst to form the intermediate compound, which is then further reacted to form this compound.

Scientific Research Applications

3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-(pyridin-2-ylmethyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13(12-6-1-2-7-14(12)18-15)10-16-9-11-5-3-4-8-17-11/h1-8,10,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFHROMKPKZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164628
Record name 1,3-Dihydro-3-[[(2-pyridinylmethyl)amino]methylene]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

419542-62-4
Record name 1,3-Dihydro-3-[[(2-pyridinylmethyl)amino]methylene]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.